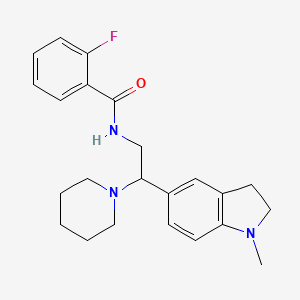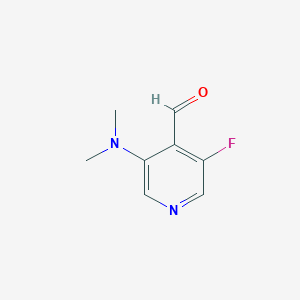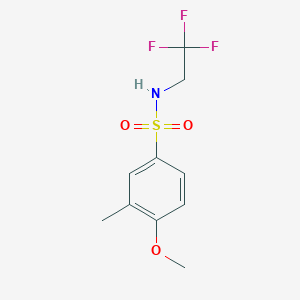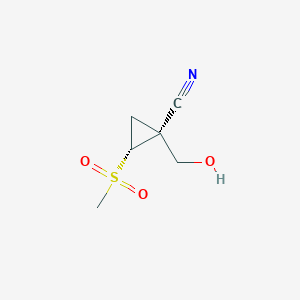![molecular formula C15H11NO3S B2655441 2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid CAS No. 733795-46-5](/img/structure/B2655441.png)
2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid” is a chemical compound with the molecular formula C15H11NO3S . It is a derivative of benzoic acid, which is characterized by the presence of a benzoxazole group and a sulfanyl group attached to the benzoic acid molecule .
Synthesis Analysis
The synthesis of benzoxazole derivatives, such as “this compound”, often involves the reaction of 2-aminophenols with various compounds. For instance, benzoxazoles can be synthesized from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst . Another method involves a sequential one-pot procedure for the synthesis of 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides .Molecular Structure Analysis
The molecular weight of “this compound” is 285.32 . The structure of this compound includes a benzoxazole ring, a sulfanyl group, and a benzoic acid group .Physical And Chemical Properties Analysis
The density of “this compound” is predicted to be 1.42±0.1 g/cm3, and its boiling point is predicted to be 492.4±47.0 °C .Aplicaciones Científicas De Investigación
Gut Function Regulation
Benzoic acid derivatives, similar in structure to "2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid," have been studied for their potential to regulate gut functions. Mao et al. (2019) reviewed how benzoic acid, used as an antibacterial and antifungal preservative in foods and feeds, might improve gut functions. This improvement includes the promotion of digestion, absorption, and barrier functions, suggesting a beneficial impact on health (Mao et al., 2019).
Antimicrobial Activity
Benzoxazinoids, closely related to benzoxazole derivatives, show promise as antimicrobial scaffolds. De Bruijn et al. (2018) provided an overview of the natural benzoxazinoids and evaluated their antimicrobial activity. They concluded that while natural monomeric benzoxazinoids might lack potent antimicrobial effects, the benzoxazin-3-one backbone could serve as a scaffold for designing potent antimicrobial compounds (De Bruijn et al., 2018).
Pharmacological Activities
Rosales-Hernández et al. (2022) reviewed the synthetic approaches and pharmacological activities of 2-guanidinobenzazoles, highlighting the diverse biological activities of benzazole derivatives. They emphasized the importance of the guanidine group in modifying the biological activity of these compounds, indicating the potential for developing new therapeutic agents (Rosales-Hernández et al., 2022).
Antioxidant Capacity
Benzoxazole derivatives have been explored for their antioxidant properties. Ilyasov et al. (2020) discussed the ABTS/PP decolorization assay of antioxidant capacity, shedding light on the potential antioxidant effects of benzoxazole compounds and their derivatives (Ilyasov et al., 2020).
Direcciones Futuras
The future directions for the study of “2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential biological activities. Given the wide range of biological activities exhibited by benzoxazole derivatives, these compounds may have potential applications in the development of new pharmaceuticals .
Propiedades
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanylmethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3S/c17-14(18)11-6-2-1-5-10(11)9-20-15-16-12-7-3-4-8-13(12)19-15/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUXINYILGLYBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-Chloro-2-methoxyphenyl)-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2655361.png)
![2-[1-(2-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2655362.png)
![2-[(4-Fluorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol](/img/structure/B2655363.png)
![2-[3-[(4-Phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2655365.png)

![(E)-3-(4-nitrophenyl)-N-[3-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]phenyl]prop-2-enamide](/img/structure/B2655368.png)


![1,6-dimethyl-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2655372.png)



